Daphylloside

Übersicht

Beschreibung

Daphylloside is an iridoid glycoside isolated from the aerial parts of the plant Galium verum . Iridoids are a type of monoterpenoid, which are known for their diverse biological activities. This compound has been studied for its potential antioxidant properties .

Wissenschaftliche Forschungsanwendungen

Daphylloside has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of other bioactive compounds.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and inflammation.

Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

Target of Action

Daphylloside is an iridoid, a class of monoterpenoids that are bioactive compounds found in a wide variety of plants It has been suggested that this compound may act as an endoplasmic reticulum stress regulator .

Mode of Action

It is known that iridoids like this compound often exert their effects by interacting with various enzymes and receptors in the body, modulating their activity

Biochemical Pathways

Iridoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The exact pathways through which this compound exerts its effects remain to be elucidated.

Result of Action

This compound may show some antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Biochemische Analyse

Biochemical Properties

Daphylloside, like other iridoids, interacts with various enzymes, proteins, and other biomoleculesIt’s known that iridoids generally exhibit antioxidant effects , suggesting they may interact with enzymes involved in oxidative stress pathways.

Cellular Effects

Given its antioxidant properties , it may influence cell function by mitigating oxidative stress. This could impact cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Iridoids like this compound are typically metabolized by the body into various metabolites

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Daphylloside involves several steps, starting from simpler iridoid precursors. The key steps include glycosylation reactions to attach the sugar moiety to the iridoid core. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the Galium verum plant. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Daphylloside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Loganin: Another iridoid glycoside with similar antioxidant properties.

Geniposide: Known for its anti-inflammatory and hepatoprotective effects.

Catalpol: Exhibits neuroprotective and anti-diabetic properties.

Uniqueness of Daphylloside: this compound is unique due to its specific structure and the combination of biological activities it exhibits.

Biologische Aktivität

Daphylloside, a natural compound primarily derived from plants in the genus Daphniphyllum, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as an iridoid glycoside, characterized by its unique chemical structure that contributes to its biological effects. The molecular formula is , featuring a glycosidic bond that enhances its solubility and bioavailability in biological systems.

Pharmacological Activities

This compound exhibits a range of pharmacological activities, which can be categorized as follows:

- Anti-inflammatory Effects : this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. For instance, it significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

- Antioxidant Activity : The compound demonstrates potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) . This action helps mitigate oxidative stress-related damage in cells.

- Antimicrobial Properties : this compound has been tested against several bacterial strains, showing effective inhibition of growth. Its antimicrobial mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. In vitro studies have shown that it inhibits proliferation in various cancer cell lines, including breast and liver cancer cells .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of NF-κB Pathway : this compound suppresses the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. This inhibition leads to reduced expression of inflammatory mediators .

- Modulation of MAPK Pathways : It affects mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and survival. By modulating these pathways, this compound can enhance apoptosis in tumor cells.

- Regulation of Cell Cycle : this compound has been found to arrest the cell cycle at the G0/G1 phase in cancer cells, preventing their proliferation and promoting programmed cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and experimental settings:

- Case Study 1 : In a study involving mice with induced inflammatory bowel disease, administration of this compound resulted in significant reductions in disease severity scores and histopathological improvements compared to untreated controls.

- Case Study 2 : A clinical trial examining the effects of this compound on patients with chronic hepatitis showed marked improvements in liver function tests (ALT, AST) alongside reduced inflammation markers after a 12-week treatment period.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | High | Inhibition of TNF-α and IL-6 |

| Antioxidant | Moderate | Scavenging free radicals |

| Antimicrobial | High | Disruption of bacterial membranes |

| Antitumor | High | Induction of apoptosis |

Table 2: Summary of Case Studies Involving this compound

| Study Type | Findings | Reference |

|---|---|---|

| Animal Model | Reduced inflammation in IBD model | |

| Clinical Trial | Improved liver function in hepatitis patients |

Eigenschaften

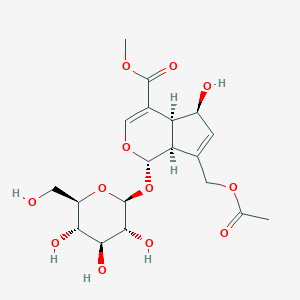

IUPAC Name |

methyl (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOBQIMODQOGKQ-HOZAMIDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is daphylloside and where is it found?

A1: this compound is an iridoid glycoside, a type of natural product found in various plant species. It has been isolated from plants like Galium verum [], Oldenlandia diffusa [], Wendlandia formosana [], Borreria verticillata [, ], Eucommiae Folium [], Galium humifusum [], Morinda tomentosa [], and Lasianthus wallichii [].

Q2: What is the chemical structure of this compound?

A2: this compound possesses a complex structure with a glucose moiety attached to an iridoid aglycone. Its structure has been elucidated using various spectroscopic techniques like NMR and MS.

Q3: What are the reported biological activities of this compound?

A3: Research suggests that this compound exhibits antioxidant activity. A study on Wendlandia formosana reported this compound's antioxidant effects against DPPH and hydroxyl radicals, and peroxynitrite []. Further research is needed to explore its full therapeutic potential.

Q4: Has this compound been investigated for its potential in endoplasmic reticulum (ER) stress modulation?

A4: While this compound itself has not been directly studied for its effects on ER stress, a related iridoid glycoside, asperuloside, isolated alongside this compound from Morinda tomentosa, showed significant reduction in ER-stress in a cell-based assay []. This suggests a potential avenue for future research on this compound and its impact on ER stress pathways.

Q5: Are there any known artifacts formed during the extraction of this compound?

A5: Yes, prolonged boiling of asperuloside in a methanolic solution can lead to the formation of this compound as an artifact []. This highlights the importance of careful extraction procedures to ensure the accurate identification and quantification of this compound in plant material.

Q6: What analytical techniques are commonly used to identify and characterize this compound?

A6: Researchers rely on spectroscopic methods like 1D and 2D NMR spectroscopy, in combination with IR, UV, and ESI-MS analysis to establish the structure of this compound [, ]. These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.